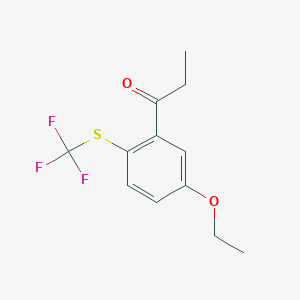
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2-(trifluoromethylthio)benzene and propanone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethylthio groups are replaced by other functional groups.
Scientific Research Applications
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one and 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)butan-1-one share similar structural features but differ in their specific functional groups and chain lengths.
Biological Activity
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a trifluoromethylthio group and an ethoxy substituent. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of this compound is C12H13F3O2S, with a molecular weight of approximately 278.29 g/mol. Its structure includes a phenyl ring substituted with both ethoxy and trifluoromethylthio groups, which are known to influence its reactivity and biological interactions.
Potential Biological Activities
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit such activity.
- Enzyme Inhibition : Compounds containing trifluoromethylthio groups have been linked to enzyme inhibition mechanisms, particularly in the context of metabolic pathways.
- Antioxidant Properties : The presence of ethoxy groups in related compounds has been associated with antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Methoxy-2-(trifluoromethylthio)phenyl)propan-1-one | Methoxy group instead of ethoxy | Variation in electronic properties due to methoxy group |
| 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one | Propan-2-one moiety | Structural differences affecting reactivity |
| 5-Ethoxy-2-(trifluoromethylthio)benzaldehyde | Aldehyde functional group | Different reactivity profile due to aldehyde presence |
This table highlights how variations in functional groups can influence the chemical behavior and potential applications of these compounds.
Case Studies and Research Findings
Current literature does not provide extensive case studies specifically focusing on this compound; however, research on similar compounds indicates several avenues for exploration:
- Enzyme Interaction Studies : Investigating the interaction of this compound with specific enzymes could elucidate its potential as an inhibitor or modulator in biochemical pathways.
- In Vitro Assays : Conducting cell-based assays to assess its effects on cell viability and proliferation could provide insights into its therapeutic potential.
- Structure-Activity Relationship (SAR) : Further studies focusing on the SAR of related compounds may help predict the biological activity of this compound based on its structural characteristics.
Properties
Molecular Formula |
C12H13F3O2S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[5-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-10(16)9-7-8(17-4-2)5-6-11(9)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
SEMBEEANJOECMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OCC)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















